molecular formula C16H13NO3S B14477863 N-(3-hydroxyphenyl)naphthalene-1-sulfonamide CAS No. 71862-45-8

N-(3-hydroxyphenyl)naphthalene-1-sulfonamide

Cat. No.: B14477863
CAS No.: 71862-45-8
M. Wt: 299.3 g/mol
InChI Key: NAKOXCFVLYYSFK-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)naphthalene-1-sulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound features a naphthalene ring system with a sulfonamide group and a hydroxyphenyl substituent, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 3-hydroxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-hydroxyphenyl)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active sites of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxyphenyl)naphthalene-1-sulfonamide is unique due to its specific structural features, such as the combination of a naphthalene ring and a hydroxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

71862-45-8

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

N-(3-hydroxyphenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C16H13NO3S/c18-14-8-4-7-13(11-14)17-21(19,20)16-10-3-6-12-5-1-2-9-15(12)16/h1-11,17-18H

InChI Key

NAKOXCFVLYYSFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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